N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]oxan-4-amine is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]oxan-4-amine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, where the imidazole ring reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Oxane Ring: The oxane ring is attached through a nucleophilic substitution reaction, where an oxirane reacts with the sulfonyl-imidazole intermediate.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where nucleophiles replace the oxirane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]oxan-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **N-methyl-2-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]aniline .
- **N-methyl-N-{3-[(oxolan-2-ylmethyl)amino]propyl}aniline .
Uniqueness
N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]oxan-4-amine is unique due to its combination of an imidazole ring, a sulfonyl group, and an oxane ring, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O4S/c1-3-11-26(22,23)18-19-12-16(21(18)14-17-5-4-8-25-17)13-20(2)15-6-9-24-10-7-15/h12,15,17H,3-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFFHVKYZBWRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN(C)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.